molecular formula C16H16F3NO2S B5006461 2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide

2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide

Cat. No.: B5006461
M. Wt: 343.4 g/mol
InChI Key: YFPRLJLLVRWMSB-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide is a sulfonamide compound known for its unique chemical structure and properties It is characterized by the presence of three methyl groups and a trifluoromethyl group attached to a benzene ring, along with a sulfonamide functional group

Properties

IUPAC Name

2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S/c1-10-7-12(3)15(8-11(10)2)23(21,22)20-14-6-4-5-13(9-14)16(17,18)19/h4-9,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPRLJLLVRWMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide involves the activation of phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate into diacylglycerol and inositol trisphosphate. This results in an increase in intracellular calcium levels, which can trigger various cellular responses, including apoptosis. The compound’s ability to modulate calcium influx makes it a valuable tool in studying cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide is unique due to its specific arrangement of methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications .

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